molecular formula C16H15N B2355797 (R)-1-(Anthracen-9-yl)ethanamine CAS No. 241488-97-1

(R)-1-(Anthracen-9-yl)ethanamine

Cat. No.: B2355797
CAS No.: 241488-97-1
M. Wt: 221.303
InChI Key: RZLKNOOWSHXPRB-LLVKDONJSA-N
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Description

®-1-(Anthracen-9-yl)ethanamine is an organic compound that belongs to the class of amines It features an anthracene moiety attached to an ethanamine group

Mechanism of Action

Target of Action

®-1-(Anthracen-9-yl)ethanamine is a complex organic compound that primarily targets the photophysical properties of certain materials . The compound’s primary targets are the excited states of these materials, which are crucial for their fluorescence properties .

Mode of Action

The compound interacts with its targets through a process known as intramolecular photoinduced electron transfer . This process leads to the quenching of excited states, effectively reducing the fluorescence emission of the target materials . The efficiency of this process depends on the geometrical constraints and electronic factors pertaining to the molecule .

Biochemical Pathways

The primary biochemical pathway affected by ®-1-(Anthracen-9-yl)ethanamine is the electron transfer pathway . This pathway involves the movement of electrons within the molecule, which can lead to changes in the molecule’s energy states and, consequently, its fluorescence properties .

Pharmacokinetics

For instance, its ability to quench excited states could potentially influence its distribution and metabolism within a system .

Result of Action

The primary result of ®-1-(Anthracen-9-yl)ethanamine’s action is the quenching of excited states in the target materials . This leads to a reduction in the fluorescence emission of these materials, effectively altering their photophysical properties . The decay kinetics of these materials show a bi-exponential decay, indicating the involvement of two transient species in the excited state of these molecules .

Action Environment

The action of ®-1-(Anthracen-9-yl)ethanamine can be influenced by various environmental factors. For instance, the efficiency of the intramolecular photoinduced electron transfer process can depend on the geometrical constraints and electronic factors of the molecule . Therefore, changes in the molecular environment could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ®-1-(Anthracen-9-yl)ethanamine plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that substitutions on the anthracene molecule can affect the UV/Vis absorption and fluorescence properties .

Molecular Mechanism

At the molecular level, ®-1-(Anthracen-9-yl)ethanamine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported that anthracene-based materials exhibit excimer fluorescence due to pairwise anthracene stacking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(Anthracen-9-yl)ethanamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been reported that anthracene-based materials exhibit excimer fluorescence with a high luminous efficiency and long lifetime .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Anthracen-9-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: Anthracene is functionalized to introduce a suitable leaving group, such as a halogen, at the 9-position.

    Nucleophilic Substitution: The halogenated anthracene undergoes nucleophilic substitution with an amine source, such as ®-1-phenylethylamine, under basic conditions to yield ®-1-(Anthracen-9-yl)ethanamine.

Industrial Production Methods: Industrial production of ®-1-(Anthracen-9-yl)ethanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ®-1-(Anthracen-9-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the anthracene ring.

Scientific Research Applications

®-1-(Anthracen-9-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a ligand for receptor studies.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

    (S)-1-(Anthracen-9-yl)ethanamine: The enantiomer of ®-1-(Anthracen-9-yl)ethanamine with similar structural properties but different stereochemistry.

    9-Anthracenylmethanamine: A related compound with a methanamine group instead of an ethanamine group.

    Anthracene-9-carboxaldehyde: A compound with a formyl group at the 9-position of anthracene.

Uniqueness: ®-1-(Anthracen-9-yl)ethanamine is unique due to its specific stereochemistry, which can influence its interactions with chiral environments in biological systems. This stereochemistry can lead to different pharmacological or material properties compared to its enantiomer or other related compounds.

Properties

IUPAC Name

(1R)-1-anthracen-9-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKNOOWSHXPRB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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